Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate
Description
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate is a piperidine-derived compound featuring a trifluoroacetyl group at the 1-position and an ethyl ester at the 2-position of the piperidin-4-ylidene scaffold. This structure imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the ethyl ester improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroacetyl)piperidin-4-ylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-2-18-9(16)7-8-3-5-15(6-4-8)10(17)11(12,13)14/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWUORRQMRUGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Piperidine is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the trifluoroacetylated piperidine intermediate.
Step 2: The intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Ethyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2)
- Structure : Replaces the trifluoroacetyl group with a benzyl moiety.
- Properties : The benzyl group increases lipophilicity (logP ~3.2) compared to the trifluoroacetyl analog (logP ~2.5) but reduces electrophilicity.
- Applications : Used in CNS-targeted drug candidates due to improved blood-brain barrier (BBB) penetration .
- Synthetic Route : Prepared via nucleophilic substitution of benzyl chloride with piperidin-4-ylidene intermediates .
Ethyl 2-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-ylidene)acetate
- Structure : Substitutes trifluoroacetyl with a 3-(trifluoromethyl)benzoyl group.
- Properties : Enhanced aromatic stacking interactions due to the benzoyl group, improving binding affinity to protein targets (e.g., IC₅₀ < 100 nM for kinase inhibition).
- Applications : Explored in oncology for kinase inhibition .
Ethyl 2-(1-(Propan-2-yl)piperidin-4-ylidene)acetate
Ester Group Modifications
Methyl 2-[1-(Trifluoroacetyl)piperidin-4-ylidene]acetate
- Structure : Replaces ethyl ester with a methyl ester.
- Properties : Lower logP (~1.8) and higher aqueous solubility (2.1 mg/mL vs. 1.3 mg/mL for ethyl ester).
- Applications : Preferred in prodrug design for faster hydrolysis .
Ethyl 2-(4-Cyano-4-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate
Pharmacological Activity Comparison
Biological Activity
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoroacetyl group, which is known to influence its biological activity. The presence of the trifluoroacetyl moiety can enhance lipophilicity and alter the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with piperidine structures, similar to this compound, exhibit promising anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including melanoma and cervical cancer cells. The mechanism of action often involves apoptosis induction and inhibition of key signaling pathways related to cancer progression.
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 (Melanoma) | TBD | Induction of apoptosis |
| Piperidine derivative A | HeLa (Cervical Cancer) | 10 | Inhibition of IKKβ signaling |
| Piperidine derivative B | FaDu (Hypopharyngeal) | 15 | Apoptosis and cytotoxicity |
Neuroprotective Effects
The piperidine scaffold is also associated with neuroprotective effects. Compounds containing this structure have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function.
Case Study: Neuroprotective Activity
In a study evaluating the neuroprotective potential of piperidine derivatives, this compound demonstrated significant inhibition of AChE activity, with an IC50 value comparable to established inhibitors like Donepezil. The compound's ability to cross the blood-brain barrier was also noted, making it a candidate for further development in treating Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the introduction of different substituents can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoroacetyl substitution | Increases lipophilicity and potency |
| Alteration in piperidine nitrogen | Affects binding affinity to targets |
| Chain length variation | Impacts metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
